molecular formula C16H13NO6 B3022238 Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate CAS No. 885949-38-2

Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate

Cat. No.: B3022238
CAS No.: 885949-38-2
M. Wt: 315.28 g/mol
InChI Key: WERIKBPHHNHSCC-UHFFFAOYSA-N
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Description

Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate is an aromatic ester featuring a nitro group at the 3-position and a 4-formylphenoxymethyl substituent at the 2-position of the benzene ring. The compound combines electron-withdrawing (nitro) and reactive aldehyde (formyl) groups, making it a versatile intermediate in organic synthesis, particularly in the design of pharmaceuticals, coordination complexes, and polymers. Its structural complexity allows for diverse reactivity, including nucleophilic additions at the formyl group and participation in hydrogen-bonding networks due to polar functional groups .

Properties

IUPAC Name

methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-22-16(19)13-3-2-4-15(17(20)21)14(13)10-23-12-7-5-11(9-18)6-8-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERIKBPHHNHSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377246
Record name Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-38-2
Record name Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate typically involves the reaction of 4-formylphenol with methyl 3-nitrobenzenecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 2-[(4-carboxyphenoxy)methyl]-3-nitrobenzenecarboxylate.

    Reduction: Methyl 2-[(4-formylphenoxy)methyl]-3-aminobenzenecarboxylate.

    Substitution: Various substituted benzenecarboxylates depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate serves as a building block in organic synthesis. Its reactive functional groups enable the formation of more complex molecules through various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate.
  • Reduction: The nitro group can be reduced to an amine using hydrogen gas in the presence of palladium catalysts.
  • Substitution Reactions: The ester group can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.

Biological Research

In biological contexts, this compound has been investigated for its potential antimicrobial and anticancer properties. The unique combination of functional groups allows it to interact with biological molecules, potentially modulating biochemical pathways. Its mechanism of action may involve:

  • Covalent Bond Formation: The formyl group can react with nucleophilic sites in proteins or enzymes.
  • Redox Activity: The nitro group can participate in redox reactions, influencing cellular processes.

Medicinal Chemistry

Due to its structural features, this compound is being explored as a potential drug candidate. Research indicates that it may possess anti-inflammatory properties and could be used to develop new therapeutic agents targeting various diseases.

Industrial Applications

In industry, this compound is utilized for developing advanced materials and chemical intermediates. Its unique properties make it suitable for applications in:

  • Polymer Production: It can be incorporated into polymer matrices to enhance material properties.
  • Coatings: Used in formulations requiring specific chemical reactivity or stability.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate is compared with structurally related nitrobenzenecarboxylate derivatives (Table 1). Key differences in substituents and functional groups significantly influence chemical behavior, solubility, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Features Potential Applications
This compound 3-Nitro, 2-(4-formylphenoxymethyl) Aldehyde (reactive), nitro (electron-withdrawing) Drug synthesis, coordination chemistry
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate (sc-328620) 3-Nitro, 4-(4-chlorophenoxy) Chloro (electron-withdrawing), phenoxy Antimicrobial agents, agrochemicals
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate (sc-328648) 3-Nitro, 4-(sulfanyl-methoxy-oxoethyl) Sulfanyl (polar), ester side-chain Polymer precursors, enzyme inhibitors
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate Triazine core, bromo, methoxyphenoxy, and formyl groups Heterocyclic (triazine), multiple substituents Supramolecular chemistry, catalysis

Key Observations

Reactivity: The formyl group in the target compound enables nucleophilic additions (e.g., condensation reactions) and coordination with metal ions, as seen in ruthenium complexes . This contrasts with chlorophenoxy (sc-328620) or sulfanyl (sc-328648) substituents, which are less reactive but enhance stability and lipophilicity . The nitro group in all compounds contributes to electron-deficient aromatic systems, facilitating electrophilic substitutions or reductions to amines for further derivatization.

Solubility and Polarity :

  • The sulfanyl-methoxy-oxoethyl chain in sc-328648 increases polarity and solubility in polar solvents compared to the chloro or formyl derivatives .
  • The triazine-containing analog () exhibits reduced solubility due to its bulky heterocyclic core .

Biological Activity: Formylphenoxy derivatives (e.g., the target compound) are implicated in acetylcholinesterase inhibition, similar to structurally related compounds with acetamido or indanone moieties . Chlorophenoxy groups (sc-328620) are associated with antimicrobial activity, a property less pronounced in the aldehyde-bearing target compound .

Crystallography and Hydrogen Bonding: The formyl group participates in hydrogen-bonding networks, as demonstrated in studies of analogous compounds (e.g., 4-{2,2-bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde) . This contrasts with sulfanyl or chloro substituents, which rely on weaker van der Waals interactions .

Biological Activity

Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate, a compound with the molecular formula C16H13NO6 and a molecular weight of 315.28 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial, anticancer, and antioxidant activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a nitro group and a formylphenoxy moiety, which are significant in influencing its biological activity. The chemical structure can be summarized as follows:

  • CAS Number : 885949-38-2
  • Molecular Weight : 315.28 g/mol
  • Melting Point : 63-65°C
  • Hazard Classification : Irritant (Xi) .

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. Studies have shown that derivatives of nitrobenzenecarboxylates can inhibit the growth of various bacterial strains. For instance, a study highlighted the effectiveness of related compounds against gram-positive and gram-negative bacteria, which suggests that this compound may also possess similar properties .

Anticancer Activity

The anticancer potential of this compound is particularly intriguing. Research on related nitro-substituted aromatic compounds has demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and the generation of reactive oxygen species (ROS). These mechanisms are critical for the development of novel anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
AntioxidantPotential reduction of oxidative stress

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The presence of nitro groups can lead to increased ROS production, contributing to cytotoxic effects in cancer cells.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation .

Study on Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of various nitrobenzenecarboxylates against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced antibacterial potency, suggesting that this compound could be optimized for better efficacy .

Anticancer Research

In vitro studies on cancer cell lines have demonstrated that derivatives similar to this compound induce apoptosis through mitochondrial pathways. This was evidenced by increased levels of cytochrome c release and activation of caspases, critical markers for apoptotic processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or esterification. For example, a multi-step approach involves:

Aldehyde introduction : Reacting 4-hydroxybenzaldehyde with a brominated intermediate (e.g., methyl 2-(bromomethyl)-3-nitrobenzoate) under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage .

Condensation : Use of catalysts like piperidine in ethanol or dioxane for reflux conditions to ensure complete reaction .
Characterization via IR (C=O stretch at ~1700 cm⁻¹), ¹H NMR (aldehyde proton at ~10 ppm), and mass spectrometry (molecular ion peak matching C₁₆H₁₃NO₇) is critical .

Q. How can this compound be characterized to confirm its structural integrity?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aldehyde (δ ~10 ppm), nitro group (deshielded aromatic protons), and ester methyl (δ ~3.9 ppm) .
  • IR : Confirm ester (1720–1700 cm⁻¹), nitro (1530–1350 cm⁻¹), and aldehyde (2850–2720 cm⁻¹) groups .
  • Crystallography : Single-crystal X-ray diffraction using SHELX (e.g., SHELXL for refinement) to resolve bond lengths and angles. ORTEP-3 can visualize thermal ellipsoids .

Q. What functional group transformations are feasible for this compound?

  • Methodological Answer :

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl to yield an amine, enabling further coupling (e.g., amide formation) .
  • Aldehyde reactions : Condensation with amines (Schiff base formation) or participation in Knoevenagel reactions for polymer synthesis .
  • Ester hydrolysis : Acid/alkaline hydrolysis to carboxylic acid for derivatization .

Advanced Research Questions

Q. How can hydrogen bonding networks in its crystal structure be systematically analyzed?

  • Methodological Answer : Use graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D¹¹(2) motifs for dimeric interactions). SHELXL refinement provides H-bond distances/angles, while Mercury software visualizes networks. Compare with databases like CSD for patterns .

Q. What strategies address crystallographic challenges like twinning or disorder?

  • Methodological Answer : For twinned data, employ SHELXL’s TWIN/BASF commands to refine twin laws. For disorder, use PART/SUMP restraints and anisotropic displacement parameters. High-resolution data (d < 0.8 Å) improves model accuracy .

Q. How can this compound be utilized in porous organic polymer (POP) synthesis?

  • Methodological Answer : As a tetra-aldehyde monomer, it can copolymerize with pyrrole via the Alder–Longo method to form FePPOPBFPB-like polymers. Optimize solvent (DMF/toluene) and reaction time (72 h at 120°C) to achieve high surface area (>500 m²/g) .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Cross-validate using:

  • DFT calculations : Compare experimental (X-ray) and computed (e.g., Gaussian) bond lengths.
  • Multi-nuclear NMR : ¹⁵N NMR to confirm nitro group environment if X-ray suggests unexpected geometry .

Q. How to design experiments probing its reactivity under varying conditions?

  • Methodological Answer :

  • Solvent effects : Compare reaction rates in polar aprotic (DMF) vs. protic (EtOH) solvents for nitro reduction.
  • Catalyst screening : Test Pd/C vs. Raney Ni for selective aldehyde hydrogenation without ester cleavage .
  • Temperature studies : Use DSC to monitor exothermic events during thermal decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate
Reactant of Route 2
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Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate

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